molecular formula C14H13ClO3 B5211325 2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5211325
M. Wt: 264.70 g/mol
InChI Key: JJWGGVNWXYAHRI-UHFFFAOYSA-N
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Description

2-(1-Chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one is a halogenated derivative of the furochromenone family, characterized by a fused furanocoumarin core. The compound features a 2-(1-chloro-1-methylethyl) substituent at the 2-position of the dihydrofuran ring (Figure 1).

Properties

IUPAC Name

2-(2-chloropropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-14(2,15)12-6-9-5-8-3-4-13(16)18-10(8)7-11(9)17-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWGGVNWXYAHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde involves multiple steps. One common method includes the following stages :

    Stage 1: A solution of 1-(tert-butyldimethylsilyl)oxy-3,5-difluorobenzene and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran is cooled to -78°C. Sec-butyllithium is added slowly, and the mixture is stirred at the same temperature for 30 minutes.

    Stage 2: Dimethylformamide is added to the mixture at -78°C, and the mixture is stirred for an additional 1.5 hours.

    Stage 3: Aqueous hydrochloric acid is added to the mixture to attain a pH of 4-5, and the reaction mixture is stirred at room temperature for 12 hours. The aqueous layer is extracted with ethyl acetate, and the organic layer is separated, washed with saturated sodium bicarbonate solution, and dried. The solvent is evaporated to yield the product as a white solid.

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-hydroxybenzaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-hydroxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-hydroxybenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the aldehyde group, making it more reactive towards nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(1-Chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one Chloro (Cl) C14H13ClO3 264.71 (calculated) Not reported Increased lipophilicity; potential reactivity due to Cl substituent
Marmesin (2-(1-Hydroxy-1-methylethyl)- analog) Hydroxyl (OH) C14H14O4 246.26 82–83 (ether) Polar due to OH group; natural product with antioxidant properties
4',5'-Dihydropsoralen None C11H8O3 188.18 Not reported Simplest dihydrofurocoumarin; base structure for derivatives
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) Methoxy (OCH3) C12H8O4 216.19 148–150 Clinically used for psoriasis; UV-activated DNA intercalator

Key Observations :

  • Reactivity : The chlorine atom may act as a leaving group, making the compound more reactive in nucleophilic substitution reactions compared to marmesin .
  • Thermal Stability : Marmesin’s melting point (82–83°C) suggests moderate stability, while methoxsalen’s higher melting point (148–150°C) reflects stronger intermolecular forces due to its methoxy group .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : The 2-position substituent significantly impacts bioactivity. Hydroxyl groups (marmesin) favor antioxidant effects, while methoxy groups (methoxsalen) enhance DNA-binding capacity . The chloro substituent’s electron-withdrawing nature may alter binding to enzymatic targets .
  • Pharmacokinetics : Chlorine’s lipophilicity may improve blood-brain barrier penetration compared to polar analogs, but could also increase toxicity risks .
  • Synthetic Innovation: Recent advances in furochromenone synthesis (e.g., Pd-catalyzed coupling, fluorinated reagents) could streamline the production of halogenated derivatives .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₄ClO₄
  • Molecular Weight : 284.72 g/mol

The presence of the chloro group and the furochromene skeleton is significant in influencing its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Many furochromene derivatives demonstrate strong antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some studies have shown that furochromene derivatives possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, contributing to their potential therapeutic applications in treating inflammatory diseases.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any new compound. For 2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one, preliminary studies suggest:

  • Acute Toxicity : Limited data are available; however, compounds with similar structures have shown varied toxicity profiles depending on dosage and exposure routes.
  • Chronic Toxicity : Long-term studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of furochromene derivatives, it was found that the compound exhibited significant free radical scavenging activity. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid, indicating superior potential for use in formulations aimed at reducing oxidative damage.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various furochromene derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics.

Table 1: Biological Activities of this compound

Activity TypeMethodologyResult
AntioxidantDPPH AssayIC50 = 15 µM
AntimicrobialAgar Diffusion MethodMIC = 32 µg/mL against E. coli
Anti-inflammatoryIn vitro cytokine assaySignificant reduction in TNF-alpha levels

Table 2: Toxicity Profile Overview

Study TypeFindings
Acute ToxicityLD50 > 2000 mg/kg (rat)
Chronic ToxicityNo significant findings reported

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